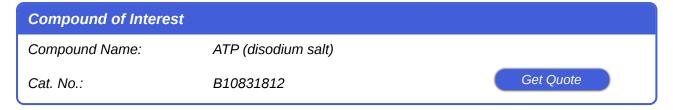


## Adenosine 5'-Triphosphate (ATP) Disodium Salt: A Technical Guide for Researchers

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An In-depth Whitepaper on the Core Physicochemical Properties, Biological Functions, and Experimental Applications of ATP Disodium Salt

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Adenosine 5'-Triphosphate (ATP) disodium salt, a pivotal molecule in cellular bioenergetics and signaling. This document details its fundamental properties, explores its critical role in purinergic signaling pathways relevant to drug development, and offers detailed experimental protocols for its application in laboratory settings.

## **Core Physicochemical Data**

ATP disodium salt is a stable and water-soluble form of ATP, making it a preferred reagent for a multitude of in vitro and in vivo studies.[1] Its key quantitative properties are summarized below.



Property	Value	Notes
CAS Number	987-65-5	This is the most commonly cited CAS number for the disodium salt form.
Molecular Formula	C10H14N5Na2O13P3	This formula represents the anhydrous form of the molecule.[1][2]
Molecular Weight	551.14 g/mol	Anhydrous form.[1][2][3]
Molecular Weight (Trihydrate)	605.19 g/mol	Commonly available as a trihydrate.[4] It is crucial to account for the water of hydration in experimental calculations.
Appearance	White crystalline solid	
Solubility	Soluble in water (up to 75 mM)	[4]
Purity	Typically >99%	[4]

# Biological Significance and Role in Purinergic Signaling

Adenosine triphosphate is the primary energy currency of the cell, fueling a vast array of cellular processes, including muscle contraction, active transport, and the synthesis of macromolecules.[1] Beyond its intracellular metabolic functions, extracellular ATP is a critical signaling molecule that mediates intercellular communication through the activation of purinergic receptors.[5] This signaling is fundamental in numerous physiological and pathological processes, making it a key area of investigation in drug development.[6]

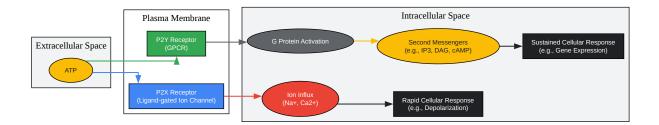
### **Purinergic Receptors: P2X and P2Y**

Extracellular ATP and its derivatives activate two families of purinergic receptors: P2X and P2Y. [5]



- P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations (Na<sup>+</sup>, K<sup>+</sup>, and Ca<sup>2+</sup>), leading to rapid cellular responses such as neurotransmission and smooth muscle contraction.[1] There are seven subtypes of P2X receptors (P2X1-7).[4]
- P2Y Receptors: These are G protein-coupled receptors (GPCRs) that, upon activation, trigger intracellular second messenger cascades, leading to more diverse and sustained cellular responses.[1] There are eight mammalian P2Y receptor subtypes (P2Y<sub>1</sub>, P2Y<sub>2</sub>, P2Y<sub>4</sub>, P2Y<sub>6</sub>, P2Y<sub>11</sub>, P2Y<sub>12</sub>, P2Y<sub>13</sub>, and P2Y<sub>14</sub>).[1] These receptors are involved in processes such as cell proliferation, differentiation, and inflammation.[7]

The activation of these receptors by ATP initiates complex signaling cascades that are integral to cellular function and are implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[6]



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Figure 1: Overview of P2X and P2Y Receptor Signaling Pathways.

## **Experimental Protocols**

The following sections provide detailed methodologies for common experimental applications of ATP disodium salt.

## **Preparation of ATP Stock Solutions**



Accurate preparation of ATP stock solutions is critical for experimental reproducibility.

#### Materials:

- ATP disodium salt (e.g., trihydrate)
- Nuclease-free water
- 1 M NaOH
- UV-Vis spectrophotometer

#### Protocol:

- Dissolve the ATP disodium salt in a minimal volume of nuclease-free water.
- Adjust the pH of the solution to 7.5 by titrating with 1 M NaOH, monitoring with a pH meter.
- Sterilize the solution by passing it through a 0.22 μm filter.
- Determine the precise concentration of the ATP stock solution using a UV-Vis spectrophotometer. The molar extinction coefficient for ATP at 259 nm is 15,400 M<sup>-1</sup>cm<sup>-1</sup>.
- Dilute the stock solution to the desired final concentration with sterile, nuclease-free water.
- Aliquot and store at -20°C for long-term use.

## **In Vitro Kinase Assay**

This protocol outlines a general procedure for assessing the activity of a protein kinase using ATP disodium salt as the phosphate donor.

#### Materials:

- Purified kinase
- Kinase-specific substrate

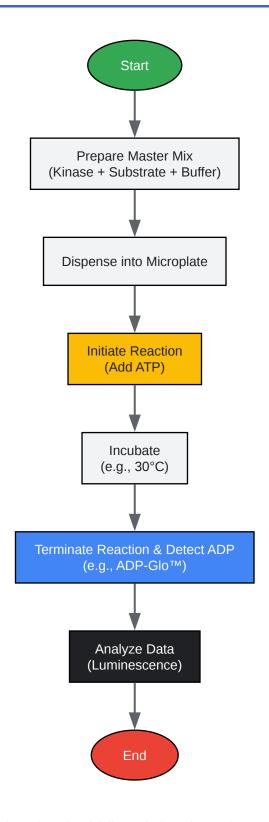


- ATP disodium salt stock solution (e.g., 10 mM)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- White, opaque 96-well or 384-well plates

#### Protocol:

- Prepare a master mix of the kinase and its substrate in the kinase reaction buffer.
- Dispense the master mix into the wells of the microplate.
- To initiate the kinase reaction, add ATP disodium salt to a final concentration that is appropriate for the kinase being studied (often at or near the Km for ATP).
- Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
- Terminate the reaction and detect the amount of ADP produced according to the manufacturer's instructions for the chosen detection reagent. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.





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Figure 2: General Workflow for an In Vitro Kinase Assay.

## **Cell-Based ATP Determination Assay**



This protocol describes a method to quantify intracellular ATP levels as a measure of cell viability and proliferation.

#### Materials:

- Cultured cells (adherent or suspension)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- ATP releasing agent
- ATP detection reagent (e.g., luciferin-luciferase-based)
- Luminometer

#### Protocol:

- Plate cells in a 96-well plate and culture under desired experimental conditions.
- For adherent cells, remove the culture medium. For suspension cells, centrifuge the plate and aspirate the supernatant.
- Wash the cells with PBS.
- Add an ATP releasing agent to lyse the cells and release intracellular ATP. Incubate as recommended by the manufacturer.
- Add the ATP detection reagent, which contains luciferin and luciferase, to each well.
- Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

## **Applications in Drug Development**

The central role of ATP in cellular signaling makes it and its associated pathways attractive targets for therapeutic intervention.



- Kinase Inhibitors: A major focus of cancer drug discovery is the development of small
  molecule inhibitors that target the ATP-binding site of protein kinases, thereby blocking their
  activity and downstream signaling pathways that promote tumor growth.
- P2 Receptor Modulators: Agonists and antagonists of P2X and P2Y receptors are being investigated for the treatment of a wide range of conditions, including chronic pain, inflammation, thrombosis, and cancer.[6] For example, P2Y<sub>12</sub> receptor antagonists are widely used as antiplatelet drugs.

### Conclusion

ATP disodium salt is an indispensable tool in biomedical research and drug development. A thorough understanding of its physicochemical properties, its multifaceted role in purinergic signaling, and the appropriate experimental methodologies for its use is essential for researchers aiming to unravel complex biological processes and develop novel therapeutics. This guide provides a foundational resource to support these endeavors.

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